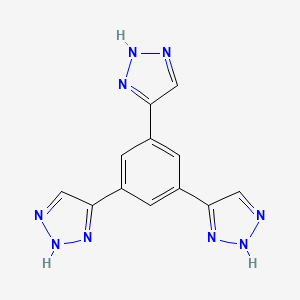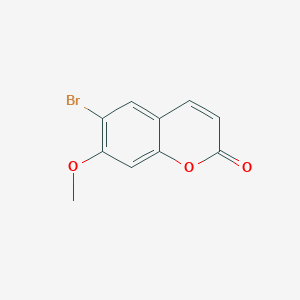![molecular formula C12H12O B13686532 3',4'-Dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one](/img/structure/B13686532.png)
3',4'-Dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,4’-Dihydro-1’H-spiro[cyclopropane-1,2’-naphthalen]-1’-one is a spirocyclic compound characterized by a unique structure where a cyclopropane ring is fused to a naphthalene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dihydro-1’H-spiro[cyclopropane-1,2’-naphthalen]-1’-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphthalene derivatives with cyclopropane-containing reagents in the presence of a catalyst. For instance, the Stollé type reaction can be employed, where naphthalene derivatives react with oxalyl chloride to form the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3’,4’-Dihydro-1’H-spiro[cyclopropane-1,2’-naphthalen]-1’-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced at specific positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
3’,4’-Dihydro-1’H-spiro[cyclopropane-1,2’-naphthalen]-1’-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism by which 3’,4’-Dihydro-1’H-spiro[cyclopropane-1,2’-naphthalen]-1’-one exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3’,4’-Dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-3-carboxylic acid: Similar spirocyclic structure but with a carboxylic acid functional group.
Spiro[fluorene-9,5’-quinolino[3,2,1-de]acridine]: Another spirocyclic compound used in OLEDs.
Uniqueness
3’,4’-Dihydro-1’H-spiro[cyclopropane-1,2’-naphthalen]-1’-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in materials science and organic synthesis.
Propiedades
Fórmula molecular |
C12H12O |
|---|---|
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
spiro[3,4-dihydronaphthalene-2,1'-cyclopropane]-1-one |
InChI |
InChI=1S/C12H12O/c13-11-10-4-2-1-3-9(10)5-6-12(11)7-8-12/h1-4H,5-8H2 |
Clave InChI |
YIQQHCWIUUJVRK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC2)C(=O)C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


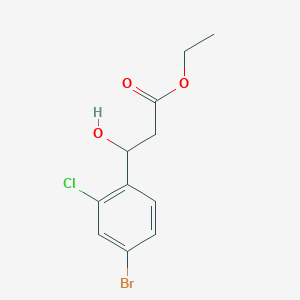

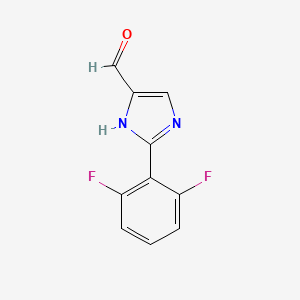
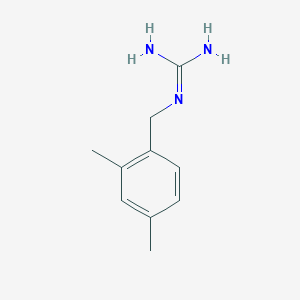
![3-[4-(Trifluoromethoxy)phenyl]pyrazin-2(1H)-one](/img/structure/B13686477.png)

![3-[4-Hydroxy-3-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13686486.png)
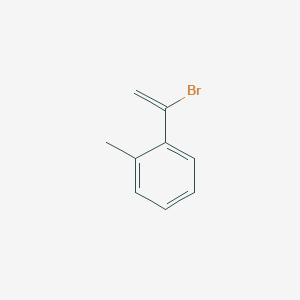

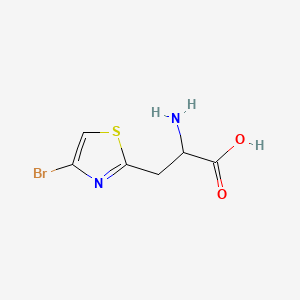
![6-Fluoro-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13686528.png)
